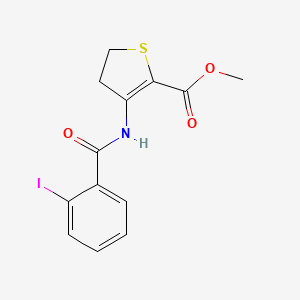

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a chemical compound with the molecular formula C15H12INO3 . Its molecular weight is 381.17 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of tetrahydrobenzothiophene derivatives have been synthesized through a medicinal chemistry route . The characterization was done using NMR and HR-MS techniques . Another study reported the synthesis of isoindolinones via Pd-mediated tandem coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 12 hydrogen atoms, one iodine atom, one nitrogen atom, and three oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a study reported the use of palladium (Pd) to catalyze the formation of C-C bonds . The use of Pd chemistry allows the generation of complexity from simple and readily available starting materials .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate and its analogs are crucial intermediates in organic synthesis. For instance, the synthesis of 3-amino-2-carbamoylthiophenes through reactions involving similar thiophene derivatives highlights the compound's utility in generating imines with potential for further chemical transformations (Klemm, Wang, & Hawkins, 1995). Furthermore, the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes demonstrates the compound's role in the formation of 2-oxo-carboxamide type derivatives, crucial for pharmaceutical development (Müller et al., 2005).

Material Science

In material science, functionalization of graphene oxide with compounds containing thiophene and benzamide moieties (similar to the structure of interest) shows improved sorption efficiencies for dyes and heavy metals. This indicates potential applications in environmental remediation and water purification technologies (Chen, Zhang, Yang, & Wang, 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as tetrahydrobenzothiophene derivatives, have been studied for their antibacterial properties . These compounds have shown good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus .

Mode of Action

For instance, some antibacterials target the lipopolysaccharide (LPS) biogenesis pathway in Gram-negative bacteria, which is highly conserved and involves proteins that are attractive targets for antibiotic discovery .

Biochemical Pathways

Similar compounds have been found to affect the lps biogenesis pathway in gram-negative bacteria .

Result of Action

Similar compounds have shown good potency in inhibiting the growth of bacteria, suggesting that they may interfere with essential cellular processes .

Propiedades

IUPAC Name |

methyl 4-[(2-iodobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBVHBDBUWXDNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)

![(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2602021.png)

![1-(4-fluorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2602024.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2602025.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2602026.png)

![2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B2602029.png)